molecular formula C9H18N2O4 B13448339 Meprobamate-d3 CAS No. 1185106-66-4

Meprobamate-d3

Cat. No.: B13448339
CAS No.: 1185106-66-4
M. Wt: 221.27 g/mol
InChI Key: NPPQSCRMBWNHMW-BMSJAHLVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Meprobamate-d3 involves the incorporation of deuterium atoms into the meprobamate molecule. This can be achieved through the reaction of deuterated reagents with the appropriate precursors. One common method involves the reaction of 2-methylvaleraldehyde with deuterated formaldehyde, followed by the transformation of the resulting 2-methyl-2-propylpropan-1,3-diol into the dicarbamate via successive reactions with phosgene and ammonia .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is critical in maintaining the deuterium labeling throughout the synthesis .

Chemical Reactions Analysis

Types of Reactions

Meprobamate-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted carbamate compounds .

Scientific Research Applications

Meprobamate-d3 is extensively used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

Meprobamate-d3, like its non-deuterated counterpart, exerts its effects by binding to the GABA A receptors in the central nervous system. This binding leads to inhibitory effects on the neurons transmitting signals in the reticular formation and spinal cord, resulting in sedation and altered perception of pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Meprobamate-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracking in metabolic studies, making it a valuable tool in pharmacokinetic and drug metabolism research .

Properties

CAS No.

1185106-66-4

Molecular Formula

C9H18N2O4

Molecular Weight

221.27 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2-(trideuteriomethyl)pentyl] carbamate

InChI

InChI=1S/C9H18N2O4/c1-3-4-9(2,5-14-7(10)12)6-15-8(11)13/h3-6H2,1-2H3,(H2,10,12)(H2,11,13)/i2D3

InChI Key

NPPQSCRMBWNHMW-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CCC)(COC(=O)N)COC(=O)N

Canonical SMILES

CCCC(C)(COC(=O)N)COC(=O)N

Origin of Product

United States

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